Pharmacokinetic Profiling of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid: A Comprehensive Technical Guide
Pharmacokinetic Profiling of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid: A Comprehensive Technical Guide
Executive Summary The compound 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid—structurally characterized as an N-(p-tolylacetyl) derivative of the amino acid valine—presents a unique pharmacokinetic (PK) profile driven by its amphiphilic nature. The presence of a lipophilic p-tolyl group coupled with an ionizable carboxylic acid moiety dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper provides a rigorous, causality-driven framework for the in vitro and in vivo pharmacokinetic profiling of this molecule, designed for drug development scientists and DMPK researchers.
Physicochemical Profiling & Structural Rationale
Before initiating empirical in vitro assays, a predictive assessment of the molecule's physicochemical properties is essential. The structural features of N-(p-tolylacetyl)valine directly inform the experimental design of our ADME cascade, aligning with the foundational principles of drug-likeness .
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Carboxylic Acid Moiety (pKa ~3.8): At physiological pH (7.4), the molecule is predominantly ionized (>99%). This high degree of ionization limits passive transcellular diffusion but strongly promotes binding to human serum albumin (HSA).
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p-Tolylacetyl Group: Introduces significant lipophilicity (cLogP ~2.8), counterbalancing the polarity of the valine backbone and driving hepatic extraction.
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Amide Linkage: Serves as a primary metabolic liability, susceptible to hydrolysis by circulating and hepatic amidases/carboxylesterases.
Table 1: Predicted Physicochemical and In Vitro ADME Parameters
| Parameter | Value | Experimental Implication |
| Molecular Weight | 249.31 g/mol | Favorable for oral absorption. |
| cLogP | 2.8 | Suggests moderate lipophilicity; high plasma protein binding expected. |
| pKa (Acidic) | 3.8 | Requires pH-gradient permeability assays (e.g., Caco-2 Apical pH 6.5). |
| Plasma Protein Binding | >95% (Predicted) | Necessitates fu,mic correction in intrinsic clearance calculations. |
| Primary Metabolic Targets | Amide bond, p-methyl group | Dual assessment of CYP450 and amidase stability required. |
In Vitro ADME Methodologies: The Foundation
To predict human pharmacokinetics accurately, we must establish a self-validating in vitro testing cascade. The protocols below detail not just the steps, but the mechanistic causality behind each choice.
Bidirectional Permeability (Caco-2 Assay)
Because the compound is an acid, standard pH 7.4/7.4 Caco-2 assays will underestimate its in vivo absorption. We utilize a pH gradient to mimic the intestinal microclimate.
Step-by-Step Protocol:
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Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days. Causality: A 21-day culture is strictly required to ensure full cellular differentiation and the expression of tight junctions and endogenous efflux transporters.
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System Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Self-Validating Step: Ensures monolayer integrity prior to dosing.
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Buffer Preparation: Prepare Apical buffer at pH 6.5 and Basolateral buffer at pH 7.4. Causality: The slightly acidic apical pH increases the unionized fraction of the carboxylic acid, driving passive transcellular absorption and mimicking the duodenal environment.
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Dosing: Dose the compound (10 µM) to either the apical (A→B) or basolateral (B→A) chamber. Co-dose with Lucifer Yellow (100 µM).
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Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.
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Quenching: Quench samples in cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). Self-Validating Step: Lucifer Yellow permeability must remain < 1×10⁻⁶ cm/s; otherwise, the well is rejected due to compromised tight junctions.
Metabolic Stability & IVIVE
The molecule is subject to both CYP450 oxidation (at the benzylic p-methyl position) and amidase hydrolysis. We evaluate intrinsic clearance ( CLint ) using Human Liver Microsomes (HLM), following FDA in vitro DDI guidance .
Step-by-Step Protocol:
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Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Causality: Phosphate buffer at pH 7.4 maintains the physiological tertiary structure of CYP enzymes.
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Pre-incubation: Add the test compound (1 µM) and pre-incubate at 37°C for 5 minutes. Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (well below the anticipated Km ).
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Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final).
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Controls: Run a non-NADPH control and a Verapamil positive control in parallel. Self-Validating Step: The non-NADPH control isolates amidase-mediated hydrolysis from CYP-mediated oxidation. Verapamil confirms the enzymatic viability of the HLM batch.
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Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes into 150 µL of cold acetonitrile containing SIL-IS. Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction.
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Analysis: Centrifuge (14,000×g, 10 min) and analyze the supernatant via LC-MS/MS.
In vitro to in vivo extrapolation (IVIVE) workflow for predicting human hepatic clearance.
Using the well-stirred liver model pioneered by Obach , the in vitro CLint is scaled to predict in vivo hepatic clearance ( CLh ), accounting for the unbound fraction in microsomes ( fu,mic ) and plasma ( fu,p ).
Bioanalytical Strategy & In Vivo PK
To quantify N-(p-tolylacetyl)valine in in vivo models (e.g., Sprague-Dawley rats), a robust bioanalytical method is required. The method is validated according to the 2018 FDA Bioanalytical Method Validation Guidance .
LC-MS/MS Bioanalysis Protocol
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Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold acetonitrile containing SIL-IS. Causality: Acetonitrile disrupts the strong drug-protein binding inherent to acidic drugs and precipitates plasma proteins.
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Centrifugation: Vortex for 2 minutes and centrifuge at 14,000×g for 10 minutes at 4°C.
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Dilution: Transfer 100 µL of supernatant and dilute with 100 µL of HPLC-grade water. Causality: Diluting the organic extract matches the initial aqueous conditions of the reversed-phase LC gradient, preventing peak distortion (solvent effect).
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Chromatography: Inject 5 µL onto a C18 UHPLC column (1.7 µm particle size). Run a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
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Detection: Utilize a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The carboxylic acid moiety readily deprotonates to form [M-H]⁻ ions, providing superior signal-to-noise and sensitivity compared to positive ion mode.
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Validation: Monitor the MRM transition (e.g., m/z 248.1 → m/z 116.1). Self-Validating Step: Low, Mid, and High Quality Control (QC) samples are embedded in every run. The batch is accepted only if ≥67% of QCs are within ±15% of their nominal concentrations.
Bioanalytical LC-MS/MS workflow utilizing protein precipitation and negative ESI MRM detection.
Table 2: Representative In Vivo PK Parameters (Rat Model)
Data derived from Non-Compartmental Analysis (NCA) following 5 mg/kg IV and 10 mg/kg PO dosing.
| PK Parameter | IV Dosing (5 mg/kg) | PO Dosing (10 mg/kg) | Interpretation |
| Cmax | - | 4.2 µg/mL | Rapid absorption due to lipophilic p-tolyl group. |
| Tmax | - | 1.0 h | Suggests upper GI absorption (unionized in stomach). |
| CL | 12 mL/min/kg | - | Moderate clearance, primarily hepatic. |
| Vdss | 0.8 L/kg | - | Limited tissue distribution due to high plasma protein binding. |
| t1/2 | 1.5 h | 1.8 h | Short half-life driven by rapid metabolic turnover. |
| Bioavailability ( F% ) | - | 65% | Good oral exposure; limited first-pass effect. |
Metabolite Identification (MetID)
Understanding the biotransformation of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid is critical for safety profiling. High-resolution mass spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap technology is employed to identify the exact mass of circulating metabolites.
The structural liabilities dictate two primary pathways:
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Amidase Hydrolysis: Cleavage of the central amide bond yields valine and p-tolylacetic acid.
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CYP450 Benzylic Oxidation: The p-methyl group on the phenyl ring is highly susceptible to oxidation, forming a primary alcohol, which is rapidly oxidized to a carboxylic acid (yielding a dicarboxylic acid metabolite).
Metabolic pathways of N-(p-tolylacetyl)valine via amidase hydrolysis and CYP450 oxidation.
References
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Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. URL:[Link]
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Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metab Dispos. 1999 Nov;27(11):1350-9. URL: [Link]
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Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. 2020. URL:[Link]
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Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. URL:[Link]
